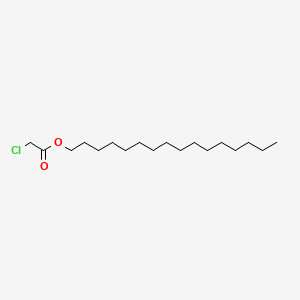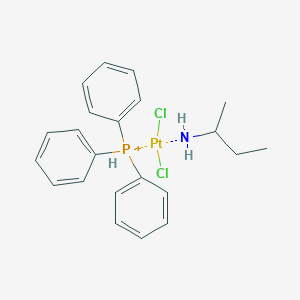
barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H4BaN2O8S. It is also known as barium 8-hydroxy-5,7-dinitronaphthalene-2-sulphonate. This compound is characterized by the presence of barium ions and a naphthalene ring substituted with nitro and sulfonate groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate typically involves the reaction of 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid with barium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Products include various oxidized forms of the naphthalene ring.
Reduction: Major products are the corresponding amino derivatives.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Applications De Recherche Scientifique
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are modulated by the presence of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate: Similar structure but contains sodium instead of barium.
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate: Another sodium salt with similar chemical properties.
Uniqueness
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate is unique due to the presence of barium ions, which impart distinct chemical and physical properties compared to its sodium counterparts. The barium ion can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where sodium salts may not be effective.
Propriétés
Numéro CAS |
55482-31-0 |
|---|---|
Formule moléculaire |
C10H4BaN2O8S |
Poids moléculaire |
449.54 g/mol |
Nom IUPAC |
barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6N2O8S.Ba/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);/q;+2/p-2 |
Clé InChI |
PDVPNFDBPRYEOP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Ba+2] |
Numéros CAS associés |
483-84-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)









